molecular formula C13H19FN2O B2670104 5-[(3-Fluoropyridin-2-yl)oxy]-3,3-dimethylcyclohexan-1-amine CAS No. 2380098-66-6

5-[(3-Fluoropyridin-2-yl)oxy]-3,3-dimethylcyclohexan-1-amine

Cat. No.: B2670104
CAS No.: 2380098-66-6
M. Wt: 238.306
InChI Key: IRTPJTIMZMOCNY-UHFFFAOYSA-N
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Description

5-[(3-Fluoropyridin-2-yl)oxy]-3,3-dimethylcyclohexan-1-amine is a synthetic organic compound that features a fluoropyridine moiety attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Fluoropyridin-2-yl)oxy]-3,3-dimethylcyclohexan-1-amine typically involves the reaction of 3-fluoropyridine with a suitable cyclohexane derivative. One common method includes the nucleophilic substitution reaction where 3-fluoropyridine is reacted with a cyclohexanol derivative under basic conditions to form the desired product . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-[(3-Fluoropyridin-2-yl)oxy]-3,3-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

5-[(3-Fluoropyridin-2-yl)oxy]-3,3-dimethylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the formulation of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-[(3-Fluoropyridin-2-yl)oxy]-3,3-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The fluoropyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3-Fluoropyridin-2-yl)oxy]-3,3-dimethylcyclohexan-1-amine is unique due to its specific combination of a fluoropyridine moiety with a cyclohexane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-(3-fluoropyridin-2-yl)oxy-3,3-dimethylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c1-13(2)7-9(15)6-10(8-13)17-12-11(14)4-3-5-16-12/h3-5,9-10H,6-8,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTPJTIMZMOCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(C1)OC2=C(C=CC=N2)F)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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